[2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone is a complex organic compound that features a benzothiazole moiety, a dihydropyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an aldehyde or ketone to form the benzothiazole ring . This is followed by a cyclization reaction to form the dihydropyrimidine ring, often using a Biginelli reaction which involves a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and dihydropyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The presence of the benzothiazole ring is particularly significant due to its known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylamino)-6-fluorobenzonitrile
- 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 1-pyrrolidinecarbodithioate
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone lies in its combined structural features of benzothiazole and dihydropyrimidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H20N4OS |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N4OS/c1-16-21(23(30)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)28-24(26-16)29-25-27-19-14-8-9-15-20(19)31-25/h2-15,22H,1H3,(H2,26,27,28,29) |
InChI Key |
QKDXEEKIOJVLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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